Naphthopyrene
Overview
Description
Naphthopyrene is a polycyclic aromatic hydrocarbon that consists of fused naphthalene and pyrene rings. It is known for its unique structural properties and has been studied for various applications in materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthopyrene can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under high-temperature conditions.
Aromatic Substitution: Another method includes the substitution reactions on naphthalene or pyrene derivatives to form the fused ring structure.
Industrial Production Methods: Industrial production of this compound typically involves:
Catalytic Processes: Utilizing catalysts to facilitate the cyclization and substitution reactions.
High-Temperature Reactions: Conducting reactions at elevated temperatures to ensure complete fusion of the rings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups are introduced into the aromatic system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted this compound.
Scientific Research Applications
Naphthopyrene has a wide range of applications in scientific research, including:
Materials Science: Used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Chemistry: Studied for its reactivity and potential as a building block for more complex organic molecules.
Biology and Medicine: Investigated for its interactions with biological molecules and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthopyrene involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes such as gene expression, metabolism, and cell proliferation.
Comparison with Similar Compounds
Naphthopyrene can be compared with other polycyclic aromatic hydrocarbons, such as:
Naphthalene: Consists of two fused benzene rings, simpler structure compared to this compound.
Pyrene: Contains four fused benzene rings, similar in structure but lacks the naphthalene component.
Benzo[a]pyrene: Known for its carcinogenic properties, has a more complex structure with additional fused rings.
Uniqueness of this compound:
Structural Complexity: The fusion of naphthalene and pyrene rings gives this compound unique electronic and chemical properties.
Reactivity: Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
hexacyclo[10.10.2.02,11.03,8.016,24.019,23]tetracosa-1(22),2(11),3,5,7,9,12,14,16(24),17,19(23),20-dodecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-8-18-15(5-1)13-14-20-19-9-3-6-16-11-12-17-7-4-10-21(24(18)20)23(17)22(16)19/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXXWDSLPQQAPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C4C6=C(C=CC=C36)C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548908 | |
Record name | Dibenzo[ij,no]tetraphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143214-92-0 | |
Record name | Dibenzo[ij,no]tetraphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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